2,4-Dihydroxy-N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
65738-28-5 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,4-dihydroxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N2O3/c15-8-4-5-9(10(16)7-8)12(17)14-11-3-1-2-6-13-11/h1-7,15-16H,(H,13,14,17) |
InChI Key |
WLFGGNBIPWZNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dihydroxy N Pyridin 2 Yl Benzamide and Analogues
Established Synthetic Routes for N-(Pyridin-2-yl)benzamide Derivatives
The creation of the N-(pyridin-2-yl)benzamide scaffold is a well-documented area of organic synthesis, with a variety of methods available to form the crucial amide linkage.
Amide Bond Formation Strategies
The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic chemistry. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A plethora of coupling reagents have been developed for this purpose, each with its own advantages and limitations.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which form a reactive O-acylisourea intermediate. To minimize side reactions and epimerization, especially in chiral molecules, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective.
For the synthesis of 2,4-dihydroxy-N-(pyridin-2-yl)benzamide, a plausible route involves the direct coupling of 2,4-dihydroxybenzoic acid with 2-aminopyridine (B139424) using one of these established coupling reagents. The choice of reagent and reaction conditions would be crucial to ensure compatibility with the phenolic hydroxyl groups.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Formation of a reactive O-acylisourea intermediate. |
| Phosphonium Salts | PyBOP, BOP | Formation of an active ester intermediate. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Formation of an active ester intermediate. |
Catalytic Approaches in Benzamide (B126) Synthesis
In recent years, there has been a significant shift towards the development of catalytic methods for amide bond formation, driven by the principles of green chemistry. These methods aim to reduce the use of stoichiometric activating agents, thereby minimizing waste generation.
Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate. While simple boronic acids can be effective, their activity can be hampered by coordinating substrates like 2-aminopyridine. More specialized borate esters have shown greater promise in these challenging couplings.
Transition metal catalysis also offers powerful tools for benzamide synthesis. While not a direct amidation of a carboxylic acid, the synthesis of N-(pyridin-2-yl)benzamide has been achieved through a Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe2Ni-BDC).
Considerations for Introducing Dihydroxylation into the Benzamide Core
The introduction of the 2,4-dihydroxy functionality onto the benzamide core can be approached in two primary ways: by utilizing a pre-functionalized starting material or by performing a post-synthetic modification.
The most straightforward approach is to begin the synthesis with a commercially available dihydroxylated benzoic acid, namely 2,4-dihydroxybenzoic acid. The primary challenge in this route lies in the potential for the phenolic hydroxyl groups to interfere with the amide coupling reaction. These acidic protons could be deprotonated by basic reagents or could compete with the amine as nucleophiles. Therefore, careful selection of the coupling method and reaction conditions is paramount. In some cases, protection of the hydroxyl groups as ethers or esters might be necessary prior to the amidation step, followed by a deprotection step to yield the final product.
Alternatively, one could envision the synthesis of the parent N-(pyridin-2-yl)benzamide followed by the introduction of the hydroxyl groups. However, the regioselective dihydroxylation of an aromatic ring is a challenging transformation. Direct C-H hydroxylation methods are an active area of research but achieving the specific 2,4-disubstitution pattern on the benzamide ring would likely be difficult and could lead to a mixture of products.
Advanced Synthetic Techniques and Reaction Optimization
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogues, focusing on efficiency, selectivity, and sustainability.
Heterogeneous Catalysis (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) have gained significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. In the context of benzamide synthesis, MOFs can offer advantages in terms of catalyst recovery and reuse.
A notable example is the synthesis of N-(pyridin-2-yl)benzamide using a bimetallic Fe/Ni-BDC MOF. This catalyst demonstrated high productivity and could be recovered and reused without a significant loss of activity. The application of such functionalized MOFs could be extended to the synthesis of substituted benzamides, potentially including those with hydroxyl groups, provided the catalyst is tolerant to these functionalities. The design of MOFs with specific active sites tailored for the amidation of functionalized substrates is a promising area of research.
| MOF Catalyst | Metal Centers | Application in Benzamide Synthesis |
| Fe/Ni-BDC | Iron (III) and Nickel (II) | Catalyzes the amidation of 2-aminopyridine with trans-β-nitrostyrene to form N-(pyridin-2-yl)benzamide. |
| NiBDC | Nickel (II) | Applied in the oxidative coupling of benzylamine. |
Oxidative Amidation Protocols
Oxidative amidation represents an alternative and increasingly popular approach to amide bond formation, often starting from aldehydes. This method avoids the need for pre-formed carboxylic acids and stoichiometric activating agents.
A metal-free oxidative amidation of aldehydes with aminopyridines has been reported using aqueous hydrogen peroxide as the oxidant. This environmentally benign protocol proceeds in water and does not require any catalysts or additives. For the synthesis of this compound, this would involve the reaction of 2,4-dihydroxybenzaldehyde with 2-aminopyridine.
Copper-catalyzed oxidative amidation of aldehydes with amine salts is another effective method. This approach uses inexpensive copper salts and an oxidant like tert-butyl hydroperoxide. A highly efficient copper-catalyzed oxidative amidation of aldehydes with 2-aminopyridines has also been developed in an aqueous micellar system using molecular iodine as the oxidant. These methods offer practical and greener alternatives for the synthesis of a wide range of amides.
| Oxidative Amidation Method | Key Reagents | Starting Materials |
| Metal-Free | Aqueous Hydrogen Peroxide | Aldehyde, Aminopyridine |
| Copper-Catalyzed | Copper Salt, Oxidant (e.g., TBHP, I2) | Aldehyde, Amine Salt or Aminopyridine |
Strategies for Structural Diversification of the this compound Scaffold
The this compound scaffold presents multiple opportunities for structural modification, allowing for the synthesis of a diverse library of analogues with potentially varied biological activities or material properties. These modifications can be broadly categorized into substitutions on the benzamide ring and the pyridine (B92270) ring.
The benzamide portion of the molecule offers several positions for substitution. The hydroxyl groups at the 2- and 4-positions are key features, but their modification or replacement can lead to new derivatives. For instance, alkylation or acylation of the hydroxyl groups would yield ether or ester derivatives, respectively. Furthermore, the aromatic ring itself can be substituted with various functional groups.
Research on other N-pyridin-2-yl benzamide analogues has demonstrated the feasibility of introducing a range of substituents onto the benzoic acid precursor. nih.gov These substitutions can modulate the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, alkoxy) can significantly influence the compound's properties.
Table 1: Potential Modifications on the Benzamide Ring
| Position | Type of Modification | Potential Substituents |
| C2-OH | Alkylation, Acylation | Methyl, Ethyl, Acetyl, Benzoyl |
| C4-OH | Alkylation, Acylation | Methyl, Ethyl, Acetyl, Benzoyl |
| C3, C5, C6 | Aromatic Substitution | Halogens (F, Cl, Br), Alkyl groups, Alkoxy groups, Nitro groups |
The pyridine ring of the this compound scaffold is also amenable to structural diversification. The synthesis can be adapted by using substituted 2-aminopyridines as starting materials. A variety of substituted 2-aminopyridines are commercially available or can be synthesized, allowing for the introduction of different functional groups onto the pyridine moiety.
Studies on related N-pyridin-2-yl benzamide analogues have shown that substitutions on the pyridine ring can have a significant impact on their biological activity. For example, the introduction of small alkyl groups or halogens at various positions of the pyridine ring has been explored in the development of glucokinase activators. nih.gov
Table 2: Potential Modifications on the Pyridine Ring
| Position | Type of Modification | Potential Substituents |
| C3', C4', C5', C6' | Aromatic Substitution | Halogens (F, Cl, Br), Alkyl groups, Trifluoromethyl, Methoxy |
The strategic combination of modifications on both the benzamide and pyridine rings allows for the generation of a vast chemical space of this compound analogues. This structural diversity is crucial for the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.
Exploration of Biological Activities and Pharmacological Potential of 2,4 Dihydroxy N Pyridin 2 Yl Benzamide Derivatives
In Vitro Assessment of Enzymatic Inhibition
The N-(pyridin-2-yl)benzamide scaffold has been identified as a privileged structure in medicinal chemistry, with its derivatives showing inhibitory or modulatory effects on several key enzymes. The presence of the 2,4-dihydroxy substitution pattern, in particular, is often associated with potent interactions with metalloenzymes.
Lipoxygenase Enzyme Inhibition Studies
Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. While direct studies on the lipoxygenase inhibitory activity of 2,4-dihydroxy-N-(pyridin-2-yl)benzamide itself are not extensively documented in publicly available literature, research on structurally related N-substituted benzamide (B126) and hydroxamic acid derivatives suggests potential for this chemical class.
For instance, a series of N-(3-allyl-4-isopropoxyphenyl) carboxamide derivatives were synthesized and evaluated as 15-lipoxygenase (15-LOX) inhibitors. nih.gov The inhibitory potency was found to be significantly influenced by the nature of the amide substituent. Notably, derivatives with bulky, lipophilic groups showed enhanced activity. nih.gov Similarly, hydroxylamine (B1172632) and hydroxamic acid derivatives of other complex chemical series have been reported as dual inhibitors of both cyclooxygenase (CO) and 5-lipoxygenase (5-LO). nih.gov
The inhibitory concentrations (IC₅₀) for a selection of these related amide derivatives against lipoxygenase are presented below, illustrating the potential of this chemical class.
| Compound Derivative Class | Specific Compound | Lipoxygenase Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Allylbenzene Carboxamide | N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide | Soybean 15-LOX | 1.35 | nih.gov |
| Allylbenzene Carboxamide | N-(3-allyl-4-isopropoxyphenyl)cyclopropane carboxamide | Soybean 15-LOX | 45.54 | nih.gov |
| Pyrimidine (B1678525) Acrylamide | Compound 9 (specific structure in source) | Soybean LOX | 1.1 | nih.gov |
| Pyrimidine Acrylamide | Compound 5 (specific structure in source) | Soybean LOX | 10.7 | nih.gov |
Tyrosinase Inhibition Potential
Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders. The 2,4-dihydroxyphenyl moiety, also known as a resorcinol (B1680541) group, is a well-established pharmacophore for potent tyrosinase inhibition. This structural feature is present in the parent compound of interest.
Numerous studies have demonstrated that derivatives containing a 2,4-dihydroxy substitution exhibit powerful inhibitory effects on mushroom tyrosinase. For example, a thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, displayed exceptionally strong competitive inhibition against mushroom tyrosinase with an IC₅₀ value of 0.013 µM for its monophenolase activity (tyrosine hydroxylase) and 0.93 µM for its diphenolase activity (dopa oxidase). mdpi.com This highlights the critical role of the 2,4-dihydroxy pattern in binding to the enzyme's active site. mdpi.com
Further research on other classes, such as 2,4-dihydroxycinnamides and azo-resveratrol (B583362) analogs, reinforces this finding. These compounds have also been identified as highly potent tyrosinase inhibitors, with IC₅₀ values in the nanomolar to low micromolar range. google.commdpi.com The mechanism often involves the chelation of the copper ions within the tyrosinase active site by the hydroxyl groups of the resorcinol moiety.
A summary of the tyrosinase inhibitory activity of various compounds featuring the 2,4-dihydroxyphenyl group is provided below.
| Compound Class | Specific Compound | Enzyme Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Thiophene Chalcone | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosine Hydroxylase | 0.013 | mdpi.com |
| Thiophene Chalcone | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | DOPA Oxidase | 0.93 | mdpi.com |
| Azo-Resveratrol Analog | (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Mushroom Tyrosinase | 17.85 | google.com |
| N-(acryloyl)benzamide | Compound 1j (specific structure in source) | Mushroom Tyrosinase | 25.99 (% inhibition) | nih.gov |
| Bi-heterocyclic Benzamide | Compound 9c (specific structure in source) | Mushroom Tyrosinase | 0.016 (Ki value) | nih.gov |
Other Enzyme Target Modulations
Beyond lipoxygenase and tyrosinase, the N-(pyridin-2-yl)benzamide scaffold has been investigated for its effects on other enzymes critical to metabolic pathways. A notable example is glucokinase (GK), a key enzyme that regulates glucose homeostasis and is a target for type 2 diabetes therapies.
A study focused on N-pyridin-2-yl benzamide analogues revealed their role as allosteric activators of glucokinase. researchgate.netnih.gov Rather than inhibiting the enzyme, these compounds enhance its activity. A series of novel analogues were synthesized and evaluated in vitro for their ability to activate GK. Several compounds demonstrated excellent activity, achieving a GK fold activation of approximately 2, indicating they doubled the enzyme's activity compared to the control. researchgate.net
Additionally, N-(pyridin-3-yl)benzamides, close structural isomers, have been identified as potent and selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), with IC₅₀ values ranging from 53 to 166 nM. This suggests that the broader benzamide scaffold is a versatile template for interacting with various enzymes.
The table below summarizes the activity of N-pyridin-2-yl benzamide analogues on glucokinase.
| Compound Series | Compound ID | Enzyme Target | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| N-pyridin-2-yl benzamide analogues | 5b, 5c, 5e, 5g, 5h, 6d | Glucokinase (GK) | GK Fold Activation | ~2 | researchgate.net |
Investigation of Receptor Ligand Interactions
The pharmacological potential of this compound derivatives also extends to their ability to bind to and modulate the function of various biological receptors, which are crucial components of cellular signaling pathways.
Sigma Protein Ligand Affinity and Selectivity
The affinity of compounds for sigma receptors is typically determined through radioligand binding competition assays, yielding inhibition constant (Kᵢ) values. For example, various known sigma receptor ligands have been profiled, showing a wide range of affinities and selectivities for the σ₁ and σ₂ subtypes. The development of selective ligands is challenging, and many compounds exhibit affinity for both subtypes. Given the structural features of the N-(pyridin-2-yl)benzamide core, it is plausible that derivatives could be designed to interact with these receptors, though this remains an area for future investigation.
Modulators of Other Biological Receptors
Significant research has been conducted on benzamide derivatives as modulators of G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This receptor is implicated in various central nervous system (CNS) disorders.
Studies have identified 3-(pyridin-2-yl-ethynyl)benzamide derivatives as potent negative allosteric modulators (NAMs) of mGluR5. Starting from an initial high-throughput screening hit with an IC₅₀ of 926 nM, optimization led to compounds with excellent potency (IC₅₀ < 50 nM). One such compound demonstrated high mGluR5 binding affinity (Kᵢ: 21 nM) and potent antagonism (IC₅₀: 8 nM), showcasing the effectiveness of the pyridin-yl-benzamide scaffold for this target. These findings indicate that this chemical class can effectively modulate key receptors involved in neurotransmission.
The table below presents data for mGluR5 NAMs based on the pyridin-yl-benzamide structure.
| Compound Series | Specific Compound | Receptor Target | Binding Affinity (Kᵢ) | Functional Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 3-(Pyridin-2-yl-ethynyl)benzamide | HTS Hit 1 | mGluR5 | - | 926 nM | |
| 3-(Pyridin-2-yl-ethynyl)benzamide | Compound 26 | mGluR5 | 21 nM | 8 nM |
Cell-Based Biological Evaluation
Antiproliferative and Cytotoxic Activity
Derivatives of the this compound scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The structural versatility of this class of compounds allows for modifications that can enhance their potency and selectivity.
One area of investigation has focused on fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides, which have shown notable activity against colorectal cancer (HCT116) and non-small cell lung cancer (NSCLC) cell lines, including A549, H460, and H1975. nih.gov A standout compound from this series, designated as 12c, exhibited potent inhibition of Heat Shock Protein 90 (HSP90) with an IC50 value of 27.8 ± 4.4 nM. nih.gov This inhibitory action leads to the degradation of client proteins such as EGFR and Akt, ultimately inducing apoptosis. nih.gov
Another series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has also been synthesized and evaluated for cytotoxic activity against prostate carcinoma (PC3), colorectal cancer (HT29), and neuroblastoma (SKNMC) cell lines. brieflands.com The results indicated that these compounds were particularly effective against the HT29 cell line. brieflands.com Notably, derivatives containing a nitro group demonstrated remarkable inhibitory activity against this cell line. brieflands.com
Furthermore, a series of novel 1-benzamido-1,4-dihydropyridine derivatives were tested against four different cancer cell lines: HeLa (human cervical carcinoma), Jurkat (leukemia), A549 (human lung cancer), and MIA PaCa-2 (pancreatic cancer). arabjchem.org This research led to the development of a second generation of molecules with enhanced cytotoxicity, achieving IC50 values as low as 7 µM. arabjchem.org
The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides | Compound 12c | HCT116, A549, H460, H1975 | 27.8 ± 4.4 nM (HSP90 inhibition) | nih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | Nitro-containing derivatives | HT29 | Not specified | brieflands.com |
| 1-Benzamido-1,4-dihydropyridines | 4-chlorophenyl and 4-(trifluoromethyl)phenyl derivatives | HeLa, Jurkat, A549, MIA PaCa-2 | Down to 7 µM | arabjchem.org |
| N-(piperidine-4-yl)benzamide derivatives | Compound 47 | HepG2 | 0.25 µM | nih.gov |
Cell Cycle Modulation Investigations
The antiproliferative effects of this compound derivatives are often linked to their ability to modulate the cell cycle. By interfering with the progression of cancer cells through different phases of the cell cycle, these compounds can halt proliferation and induce apoptosis.
A study on a series of novel N-(piperidine-4-yl)benzamide derivatives found that certain compounds possessed potent antitumor activity. nih.gov In particular, one derivative, compound 47, was highly effective against HepG2 liver cancer cells, with an IC50 value of 0.25 μM. nih.gov Further investigation revealed that this compound induced cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis showed that compound 47 inhibited the expression of cyclin B1 and p-Rb while increasing the expression of p21, p53, and Rb. nih.gov
Another benzamide derivative, chidamide, has been shown to induce cell cycle arrest in acute myeloid leukemia (AML) by upregulating the NR4A3/P21 axis. nih.gov Additionally, research on dihydropyridine (B1217469) derivatives has demonstrated their ability to suppress cancer cell growth by inducing apoptosis in different phases of the cell cycle. nih.gov For instance, certain 1,4-dihydropyridine (B1200194) derivatives were found to trigger a non-conventional cell death mechanism known as paraptosis. arabjchem.org
These findings highlight the potential of N-(pyridin-2-yl)benzamide derivatives to act as cell cycle inhibitors, providing a mechanistic basis for their anticancer activity.
Anti-inflammatory and Immunomodulatory Research Directions
The benzamide and pyridine (B92270) moieties are present in various compounds known to possess anti-inflammatory and immunomodulatory properties. While direct studies on this compound are limited in this specific context, research on related structures provides promising directions.
Benzamides, as a class, have been shown to have potent anti-inflammatory properties. nih.gov Some newly synthesized pyridinyl- and indazolyl benzamide derivatives have exhibited significant anti-inflammatory activities. nih.gov The mechanism of action for some benzamides involves the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine.
Similarly, dihydropyridine derivatives have been investigated for their anti-inflammatory effects. One study evaluated a series of 1,4-dihydropyridine derivatives and found that they could inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in vitro. nih.gov The most potent compound also increased the secretion of the anti-inflammatory cytokine IL-10, suggesting it may repolarize macrophages to an anti-inflammatory M2 phenotype. nih.gov
Furthermore, the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has demonstrated immunomodulatory effects in the context of Leishmania donovani infection. nih.gov Its parasiticidal activity was associated with an increase in Th1 cytokines, which are crucial for cell-mediated immunity. nih.gov
These findings suggest that derivatives of this compound warrant further investigation for their potential to modulate inflammatory and immune responses.
Antimicrobial and Antifungal Research
The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research, and derivatives of N-(pyridin-2-yl)benzamide have shown promise in this field. The combination of the benzamide and pyridine rings appears to be a favorable scaffold for antimicrobial activity.
A study on the synthesis of various benzamide compounds revealed their antibacterial activity profile. One compound, in particular, showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other derivatives also showed good activity against these strains. nanobioletters.com
Pyridine derivatives, in general, are known for their broad-spectrum antimicrobial activity. nih.gov For example, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against Staphylococcus aureus, B. subtilis, E. coli, Candida albicans, and Aspergillus niger. nih.gov Another study on isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides found that compounds with bromine, methoxy, and chlorine groups exhibited potent antimicrobial activity, in some cases exceeding that of standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov
The following table summarizes the antimicrobial and antifungal activity of selected N-(pyridin-2-yl)benzamide derivatives and related compounds.
| Compound Class | Derivative Example | Microorganism | MIC Value | Reference |
| N-Benzamide Derivatives | Compound 5a | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
| N-Benzamide Derivatives | Compound 5a | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituted | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | nih.gov |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Br, OCH3, and Cl substituted | Various bacteria and fungi | Better than norfloxacin and fluconazole | nih.gov |
Anti-fibrotic Activity Assessment
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. Research into the anti-fibrotic potential of N-(pyridin-2-yl)benzamide derivatives has yielded promising results.
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. nih.govmdpi.com Several of these compounds exhibited better anti-fibrotic activities than the commercially available anti-fibrotic drug Pirfenidone. nih.govmdpi.com Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were particularly potent, with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.com Further studies showed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in cell culture, key markers of fibrosis. nih.govmdpi.com
The anti-fibrotic activity of these compounds is thought to be related to the inhibition of collagen prolyl 4-hydroxylases. nih.gov These findings suggest that the N-(pyridin-2-yl)benzamide scaffold is a valuable starting point for the development of new anti-fibrotic therapies.
The following table summarizes the anti-fibrotic activity of selected 2-(pyridin-2-yl) pyrimidine derivatives.
| Compound | Cell Line | IC50 Value | Reference |
| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 µM | nih.govmdpi.com |
| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 µM | nih.govmdpi.com |
Structure Activity Relationship Sar and Computational Medicinal Chemistry of 2,4 Dihydroxy N Pyridin 2 Yl Benzamide Analogues
Identification of Pharmacophoric Elements within the Benzamide (B126) Scaffold
The benzamide scaffold, characterized by a benzene (B151609) ring linked to a pyridine (B92270) ring through an amide bond, forms the fundamental structure for a variety of biologically active compounds. The pharmacophoric elements of 2,4-dihydroxy-N-(pyridin-2-yl)benzamide and its analogues are crucial for their interaction with biological targets. These elements are the key molecular features that are recognized at a receptor site and are responsible for the compound's biological activity.
The essential pharmacophoric features within this scaffold generally include:
A hydrogen bond donor/acceptor region: The amide linkage (-CONH-) is a critical feature, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand within the binding pocket of a target protein.
An aromatic/hydrophobic region: Both the benzene and pyridine rings provide hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with nonpolar residues in the target's active site.
A hydrogen bond donor region on the benzene ring: The hydroxyl (-OH) groups on the benzene ring are significant hydrogen bond donors, contributing to the binding affinity and specificity of the compound.
A nitrogen-containing heterocycle: The pyridine ring not only contributes to the hydrophobic interactions but its nitrogen atom can also act as a hydrogen bond acceptor or participate in metal coordination, depending on the target enzyme.
These elements collectively define the spatial arrangement of key functional groups necessary for molecular recognition and biological effect. The modular nature of this scaffold allows for systematic modifications to probe the structure-activity relationship and optimize potency and selectivity.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogues is highly sensitive to the position and nature of substituents on both the benzamide and pyridine moieties.
Role of Hydroxyl Groups on the Benzene Ring
The presence and positioning of hydroxyl groups on the benzene ring are critical determinants of biological activity. In studies of related 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives, compounds with a free hydroxyl group at the C-4 position of the aromatic ring demonstrated more pronounced antifungal activity. This suggests that the 4-hydroxy group is a key pharmacophoric feature, likely acting as a hydrogen bond donor in interactions with the target.
The 2-hydroxy group also plays a significant role. Its proximity to the amide linkage can influence the conformation of the molecule through intramolecular hydrogen bonding, which in turn can affect the compound's binding affinity for its target. The combination of both the 2- and 4-hydroxyl groups appears to be beneficial for the activity of certain compounds within this class.
Influence of Pyridine Ring Substitutions and Linkage
The pyridine ring is a common scaffold in medicinal chemistry and its substitution pattern significantly modulates the biological activity of the parent compound. The electronic properties of substituents on the pyridine ring can alter the electron density of the entire molecule, influencing its binding characteristics.
Studies on NNN pincer-type ligands with substitutions on the 4-position of the pyridine ring have shown that both electron-donating and electron-withdrawing groups can have a profound effect on the electronic properties of the molecule. For instance, electron-donating groups can increase the electron density around a coordinated metal center. While not a direct analogue, this highlights the tunability of the pyridine ring's electronic nature.
In the context of N-pyridin-2-yl benzamide analogues designed as glucokinase activators, various substitutions on the pyridine ring were explored. The specific nature and position of these substituents were found to be critical for achieving the desired biological effect, indicating that the pyridine ring is a key area for structural modification to optimize activity.
The linkage of the pyridine ring to the benzamide core is also crucial. The N-(pyridin-2-yl) linkage orients the pyridine ring in a specific spatial arrangement relative to the benzamide portion, which is essential for fitting into the binding site of the target.
Impact of Functional Groups on Target Engagement
The engagement of this compound analogues with their biological targets is a multifactorial process influenced by various functional groups. The amide group's ability to form hydrogen bonds is a recurring theme in the structure-activity relationships of benzamide derivatives.
The introduction of different functional groups can impact several aspects of target engagement:
Binding Affinity: The addition of groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target will increase binding affinity. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a cyano (-CN) group was found to be important for inhibitory activity.
Conformational Rigidity: The introduction of bulky groups can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation.
The following table summarizes the impact of different functional groups on the activity of various benzamide and pyridine-containing compounds, providing insights into their potential effects on target engagement.
| Functional Group | Position | General Effect on Activity | Likely Role in Target Engagement |
| Hydroxyl (-OH) | Benzene ring (C-4) | Enhances activity | Hydrogen bond donor |
| Amide (-CONH-) | Linker | Essential for activity | Hydrogen bond donor/acceptor |
| Cyano (-CN) | Phenyl ring | Important for inhibitory action | Alters electronic properties, potential H-bond acceptor |
| Halogens (F, Cl, Br, I) | Phenyl/Pyridine ring | Variable, can increase or decrease activity | Modulates lipophilicity and electronic properties |
| Methoxy (-OCH3) | Benzene ring | Can decrease activity compared to -OH | Reduces H-bond donor capacity |
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. For N-pyridin-2-yl benzamide analogues, these studies provide valuable insights into the specific interactions that govern their biological activity.
These in silico methods help in:
Predicting the preferred binding pose of a ligand within the active site of a protein.
Identifying key amino acid residues involved in the binding interaction.
Estimating the binding affinity and energetics of the ligand-target complex.
Guiding the rational design of new, more potent analogues.
Ligand-Target Binding Interactions and Energetics
Docking studies on various benzamide derivatives have revealed common binding patterns. For instance, in a study of N-pyridin-2-yl benzamide analogues as glucokinase activators, docking simulations showed that the compounds bind to an allosteric site on the enzyme. The binding was stabilized by a network of hydrogen bonds and hydrophobic interactions.
Key interactions often observed in docking studies of similar compounds include:
Hydrogen Bonds: The amide linkage and hydroxyl groups are frequently involved in hydrogen bonding with polar residues in the binding site. For example, the carbonyl group of the amide can form a hydrogen bond with residues like lysine.
Hydrophobic Interactions: The aromatic rings (benzene and pyridine) typically engage in hydrophobic interactions with nonpolar residues.
The energetics of binding, often expressed as a docking score or binding free energy, provides a quantitative measure of the stability of the ligand-target complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.
The following table summarizes typical ligand-target interactions observed in molecular docking studies of related benzamide and pyridine-containing compounds.
| Interacting Ligand Moiety | Type of Interaction | Interacting Amino Acid Residues (Examples) |
| Amide Carbonyl (-C=O) | Hydrogen Bond | Lysine (K) |
| Amide N-H | Hydrogen Bond | Methionine (M) |
| Pyridine Ring | Hydrophobic/Pi-pi Stacking | Phenylalanine (F), Tyrosine (Y), Tryptophan (W) |
| Benzene Ring | Hydrophobic/Pi-pi Stacking | Leucine (L), Isoleucine (I), Valine (V) |
| Hydroxyl Groups (-OH) | Hydrogen Bond | Aspartate (D), Glutamate (B1630785) (E), Serine (S) |
These computational studies, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationship of this compound and its analogues, facilitating the design of new and improved therapeutic agents.
Prediction of Binding Modes and Affinities
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how N-(pyridin-2-yl)benzamide analogues bind to their protein targets and in estimating their binding affinities. These in silico techniques provide an atomic-level view of ligand-receptor interactions, guiding the optimization of lead compounds. mdpi.com
One area where this has been applied is in the development of N-pyridin-2-yl benzamide analogues as allosteric activators of the glucokinase (GK) enzyme, a key regulator of blood glucose. nih.govresearchgate.net In these studies, molecular docking is employed to predict the binding interactions of the designed molecules within the allosteric site of the GK protein. nih.govresearchgate.net The docking results help to rationalize the observed biological activity and guide the synthesis of more potent activators. For instance, compounds showing excellent GK activation were also found to have appreciable binding interactions in docking studies. nih.gov
Similarly, comprehensive modeling has been performed on N-ethyl-4-(pyridin-4-yl)benzamide derivatives, which act as inhibitors of Rho-associated kinase-1 (ROCK1). peerj.comnih.gov This research showcases a typical computational workflow:
Molecular Docking: The crystal structure of the target protein (e.g., ROCK1) is retrieved from a database. peerj.com The benzamide-based compounds are then "docked" into the binding pocket of the protein using software like AutoDock. peerj.com This process generates multiple possible binding poses, which are ranked based on a scoring function that estimates the binding energy. The pose with the lowest binding energy is often selected as the most probable binding mode. peerj.com
Interaction Analysis: The predicted binding mode is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. peerj.com For example, in ROCK1 inhibitors, hydrogen bond interactions with residues like Met156 and Lys105 were observed. peerj.comnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
These computational approaches allow researchers to build robust Structure-Activity Relationship (SAR) models, which correlate the structural features of the molecules with their biological activity. nih.gov
Design of Novel Bioisosteric Analogues
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. drughunter.com A bioisostere is a functional group or molecule that has similar chemical and physical properties to the moiety it replaces, allowing it to produce a similar biological effect. cambridgemedchemconsulting.comdrugdesign.org While specific examples for this compound are not detailed in the literature, the design of its bioisosteric analogues would follow established principles applied to its core components: the amide linker, the 2,4-dihydroxybenzoyl group, and the 2-aminopyridine (B139424) moiety.
Amide Bond Bioisosteres: The central amide bond is a common target for bioisosteric replacement to improve metabolic stability and other properties. drughunter.com Heterocyclic rings are frequently used as amide mimics because they can replicate the hydrogen bonding capabilities and geometry of the amide group. drughunter.comnih.gov
| Original Group | Potential Bioisosteric Replacement | Rationale |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics hydrogen bonding properties, can enhance metabolic stability. drughunter.comnih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Isomeric with the 1,2,4-oxadiazole, offering a different vector and electronic profile for interaction. nih.gov |
| Amide (-CONH-) | 1,2,4-Triazole | Serves as a metabolically stable replacement that can maintain key interactions. drughunter.com |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Can offer advantages like increased lipophilicity and metabolic stability. drughunter.com |
Phenyl Ring Bioisosteres: The 2,4-dihydroxy-substituted phenyl ring is critical for interactions with a target protein. This ring can be replaced by various heterocyclic structures to explore new interactions or modify physicochemical properties. drugdesign.orgnih.gov The benzene ring can be bioisosterically replaced by heterocycles like thiophene (B33073) or pyridine. cambridgemedchemconsulting.comdrugdesign.org Furthermore, the hydroxyl groups themselves can be replaced. The -OH group is often interchangeable with groups like -NH₂, -F, or -OMe, which can alter hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com
Mechanistic Investigations and Cellular Targets of 2,4 Dihydroxy N Pyridin 2 Yl Benzamide Derivatives
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for derivatives of N-(pyridin-2-yl)benzamide are diverse, with specific structural modifications leading to distinct biological activities. One of the key mechanisms identified is the allosteric activation of enzymes. For instance, a series of N-pyridin-2-yl benzamide (B126) analogues have been developed as allosteric activators of glucokinase (GK). researchgate.netnih.gov Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. researchgate.net These compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that enhances its catalytic activity. researchgate.netnih.gov
Another elucidated mechanism involves the agonism of G protein-coupled receptors (GPCRs). Certain 3-((4-Benzylpyridin-2-yl)amino)benzamide derivatives have been identified as potent, G protein-biased agonists for GPR52, an orphan GPCR considered a therapeutic target for central nervous system disorders. chemrxiv.org This indicates that these compounds can selectively activate specific downstream signaling pathways of the receptor. Furthermore, other benzamide derivatives have been shown to function through the inhibition of protein-protein interactions. For example, while not direct N-(pyridin-2-yl)benzamide derivatives, related small molecules are designed to inhibit the interaction between MDM2 and p53, a key pathway in cancer therapy. nih.govresearchgate.net
Identification and Validation of Specific Protein Targets
The identification and validation of specific protein targets are crucial for understanding the therapeutic potential and mechanism of action of N-(pyridin-2-yl)benzamide derivatives.
Glucokinase (GK) : A primary and well-validated target for a subset of these derivatives is Glucokinase. researchgate.netnih.gov In vitro assays have demonstrated that synthesized N-pyridin-2-yl benzamide analogues can directly activate the GK enzyme. researchgate.netnih.gov Docking studies have further supported these findings by predicting the binding interactions within the allosteric site of the GK protein. researchgate.netresearchgate.net
GPR52 : This orphan G protein-coupled receptor has been identified as a target for 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives. chemrxiv.org In vitro evaluations confirmed that these compounds mediate G protein-dependent cAMP activities, validating their function as GPR52 agonists. chemrxiv.org
MDM2 : The MDM2 protein is a significant target in oncology due to its role as a negative regulator of the p53 tumor suppressor. nih.govnih.gov While research has focused on scaffolds like Monastrol and spiropyrazoline oxindoles to inhibit the MDM2-p53 interaction, the broader benzamide class is explored for this purpose. nih.govresearchgate.netnih.gov Computational and in vitro cytotoxicity assays are used to validate the potential of these compounds to target MDM2. nih.govresearchgate.net
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) : A potent and selective inhibitor of ALK5 was identified from a series of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide derivatives. This highlights another distinct protein target for this class of compounds. nih.gov
The table below summarizes the identified protein targets and the corresponding activities of various N-(pyridin-2-yl)benzamide derivatives.
Table 1: Identified Protein Targets of N-(pyridin-2-yl)benzamide Derivatives| Derivative Class | Protein Target | Biological Activity |
|---|---|---|
| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Allosteric Activator |
| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | G Protein-Biased Agonist |
| Dihydropyrimidine / Monastrol derivatives | MDM2 | Inhibitor |
| 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide | ALK5 | Inhibitor |
Pathway Analysis in Relevant Biological Systems (e.g., MDM2/p53 regulation)
Pathway analysis helps to contextualize the effects of these compounds within cellular networks. A key pathway of interest is the MDM2/p53 regulatory axis. The p53 protein is a tumor suppressor that is negatively regulated by MDM2 through direct binding, which leads to p53's degradation. nih.govnih.gov In many cancers, MDM2 is overexpressed, suppressing p53 function. nih.govresearchgate.net
The therapeutic strategy involves disrupting the MDM2-p53 protein-protein interaction (PPI) to reactivate p53, thereby inducing apoptosis or cell cycle arrest in tumor cells. nih.govnih.gov Derivatives based on various scaffolds are being designed and evaluated for their ability to inhibit this interaction. nih.govresearchgate.net In silico methods like virtual screening and molecular docking are used to identify potential inhibitors, followed by in vitro validation through cytotoxicity assays in cancer cell lines that overexpress MDM2, such as MCF-7. nih.govresearchgate.net For example, a Monastrol derivative, compound 5d, was identified as an MDM2 inhibitor with an IC50 of 60.09 μM in MCF-7 cells. nih.govresearchgate.net This demonstrates the potential of small molecules, including benzamide-related structures, to modulate this critical cancer-related pathway.
Understanding Selectivity and Polypharmacology
The study of N-(pyridin-2-yl)benzamide derivatives reveals that subtle structural changes can significantly alter target selectivity, leading to engagement with different proteins and pathways. This highlights the concept of polypharmacology, where a single compound or a class of related compounds can interact with multiple targets.
For example, within the broader class of N-(pyridin-2-yl)benzamide derivatives, distinct series have been optimized to act as:
Allosteric activators of Glucokinase researchgate.net
Agonists of the GPR52 receptor chemrxiv.org
Inhibitors of the TGF-β type I receptor nih.gov
This demonstrates that the core benzamide scaffold can be decorated with different substituents to achieve selectivity for a specific target. For instance, the development of dual inhibitors targeting both MDM2 and its homolog MDM4 is an example of intended polypharmacology to achieve a more potent reactivation of p53. nih.gov Conversely, research also focuses on designing highly selective inhibitors to minimize off-target effects. The compound GW788388 was identified as a potent and selective inhibitor of the TGF-β type I receptor, showcasing that high selectivity can be achieved within this chemical class. nih.gov Understanding the structure-activity relationships that govern this selectivity is a key area of ongoing research.
Future Perspectives and Research Directions for 2,4 Dihydroxy N Pyridin 2 Yl Benzamide
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
The future development of 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide as a therapeutic lead will heavily rely on the strategic design and synthesis of novel derivatives. The goal is to enhance its biological activity, selectivity, and pharmacokinetic properties. A systematic approach to modifying its chemical structure is essential. Key areas for modification include the benzamide (B126) and pyridine (B92270) rings.
Table 1: Potential Modifications for Derivative Synthesis
| Structural Component | Potential Modifications | Desired Outcome |
|---|---|---|
| Benzamide Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties and binding interactions |
| Alteration of the position of hydroxyl groups | Investigate the impact on hydrogen bonding | |
| Pyridine Ring | Substitution at various positions | Enhance target selectivity and potency |
| Replacement with other heterocyclic rings | Explore novel structure-activity relationships |
The synthesis of these new analogues can be achieved through established and innovative synthetic methodologies. Amide bond formation is a critical step in the synthesis of these derivatives. mdpi.com
Advanced Preclinical Research Methodologies for Efficacy Evaluation
To thoroughly assess the therapeutic potential of this compound and its future derivatives, advanced preclinical research methodologies are imperative. These methods should provide a comprehensive understanding of the compound's efficacy and mechanism of action. High-throughput screening (HTS) assays can be employed to rapidly evaluate large libraries of derivatives against specific biological targets.
Once lead compounds are identified, more complex and physiologically relevant models are necessary. The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can offer more accurate predictions of in vivo efficacy compared to traditional two-dimensional (2D) cell cultures. Furthermore, animal models of specific diseases will be crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the most promising candidates.
Development of Predictive Models for Activity and Selectivity
Computational tools and predictive modeling can significantly accelerate the drug discovery process for benzamide derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structure of the compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
Machine learning algorithms are also becoming increasingly powerful in predicting the biological activities of small molecules. researchgate.net By training these algorithms on existing datasets of benzamide derivatives, it may be possible to develop predictive models for the activity and selectivity of novel this compound analogues. optibrium.com These in silico approaches can help to reduce the time and cost associated with the discovery of new drug candidates.
Addressing Research Gaps and Challenges in Benzamide Chemistry
Despite the broad utility of benzamides in medicinal chemistry, several research gaps and challenges remain. One significant challenge is achieving target selectivity, as the benzamide scaffold can interact with a variety of biological targets. Overcoming this challenge will require the design of derivatives with highly specific interactions with the desired target.
Another challenge lies in the potential for metabolic liabilities associated with the amide bond. Research into bioisosteric replacements for the amide group could lead to derivatives with improved metabolic stability and pharmacokinetic profiles. Furthermore, a deeper understanding of the structural features that govern the absorption, distribution, metabolism, and excretion (ADME) properties of benzamides is needed to guide the design of more drug-like molecules. Addressing these challenges will be crucial for the successful development of this compound and other novel benzamide-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
